molecular formula C7H13N3O B2520633 (diethyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1267385-57-8

(diethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2520633
CAS RN: 1267385-57-8
M. Wt: 155.201
InChI Key: IFGPOYPGKVAMLU-UHFFFAOYSA-N
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Description

“(diethyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1267385-57-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (1,5-diethyl-1H-1,2,3-triazol-4-yl)methanol .


Synthesis Analysis

The synthesis of triazole analogs can be accomplished using ethyl lactate as a starting material . This compound can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The compound can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The country of origin is UA .

Scientific Research Applications

Mechanism of Action

Target of Action

(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (diethyl-1H-1,2,3-triazol-4-yl)methanol may also interact with various biological targets.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (diethyl-1H-1,2,3-triazol-4-yl)methanol may affect a wide range of biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that (diethyl-1h-1,2,3-triazol-4-yl)methanol may have a range of effects at the molecular and cellular level .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior carbonic anhydrase inhibitors . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name

(1,5-diethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPOYPGKVAMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(diethyl-1H-1,2,3-triazol-4-yl)methanol

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